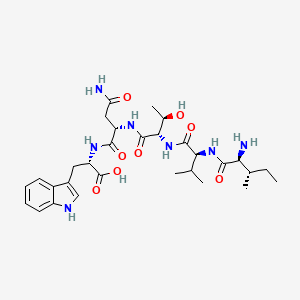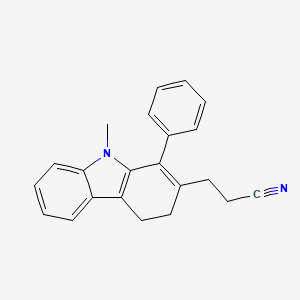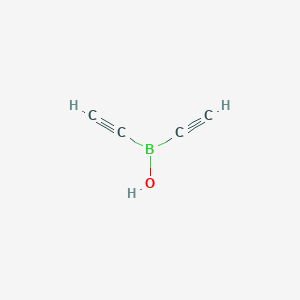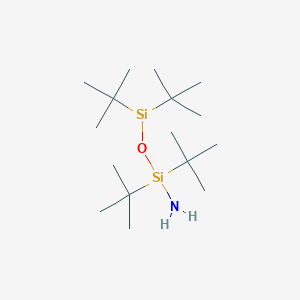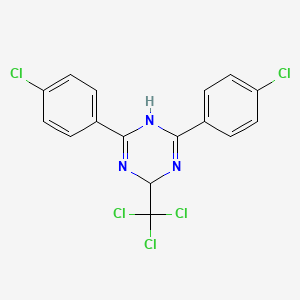
2,6-Bis(4-chlorophenyl)-4-(trichloromethyl)-1,4-dihydro-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(4-chlorophenyl)-4-(trichloromethyl)-1,4-dihydro-1,3,5-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two 4-chlorophenyl groups and a trichloromethyl group attached to the triazine ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-chlorophenyl)-4-(trichloromethyl)-1,4-dihydro-1,3,5-triazine typically involves the reaction of 4-chlorobenzonitrile with trichloromethyl isocyanate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-chlorobenzonitrile+trichloromethyl isocyanate→this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis(4-chlorophenyl)-4-(trichloromethyl)-1,4-dihydro-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The chlorophenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the chlorophenyl rings.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(4-chlorophenyl)-4-(trichloromethyl)-1,4-dihydro-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various materials and chemicals, including polymers and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,6-Bis(4-chlorophenyl)-4-(trichloromethyl)-1,4-dihydro-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The trichloromethyl group and chlorophenyl rings play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: Another triazine compound with three chlorine atoms attached to the ring.
2,6-Dichloro-4-(trichloromethyl)-1,3,5-triazine: Similar structure but with fewer chlorophenyl groups.
Uniqueness
2,6-Bis(4-chlorophenyl)-4-(trichloromethyl)-1,4-dihydro-1,3,5-triazine is unique due to the presence of two 4-chlorophenyl groups and a trichloromethyl group, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
748732-31-2 |
|---|---|
Molekularformel |
C16H10Cl5N3 |
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
2,6-bis(4-chlorophenyl)-4-(trichloromethyl)-1,4-dihydro-1,3,5-triazine |
InChI |
InChI=1S/C16H10Cl5N3/c17-11-5-1-9(2-6-11)13-22-14(10-3-7-12(18)8-4-10)24-15(23-13)16(19,20)21/h1-8,15H,(H,22,23,24) |
InChI-Schlüssel |
PCTNAAHPJBLLIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC(N=C(N2)C3=CC=C(C=C3)Cl)C(Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


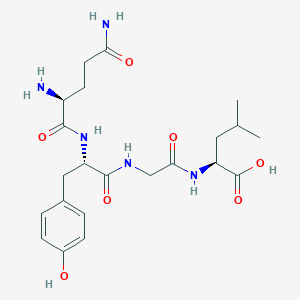
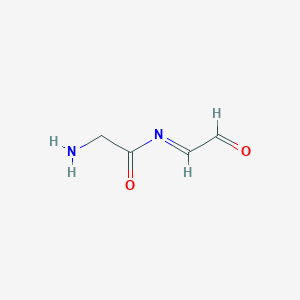
![5H-Pyrrolo[1,2-a]azepin-7-ol](/img/structure/B14218263.png)
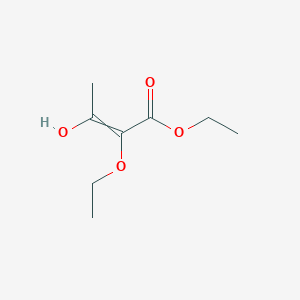
![Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate](/img/structure/B14218272.png)
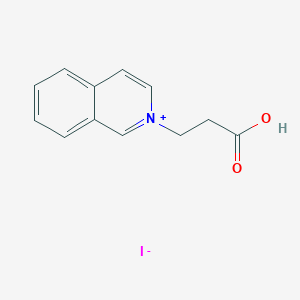
![(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine](/img/structure/B14218279.png)

![2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane](/img/structure/B14218287.png)

